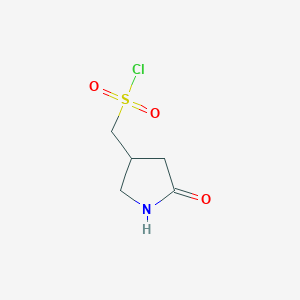
(5-Oxopyrrolidin-3-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Oxopyrrolidin-3-yl)methanesulfonyl chloride is an organic compound with the molecular formula C5H8ClNO3S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Oxopyrrolidin-3-yl)methanesulfonyl chloride typically involves the reaction of pyrrolidin-3-one with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Pyrrolidin-3-one} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and by-products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: (5-Oxopyrrolidin-3-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
(5-Oxopyrrolidin-3-yl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the methanesulfonyl group into organic molecules, which can modify the reactivity and properties of the target compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Material Science: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its ability to introduce sulfonyl functional groups.
Mechanism of Action
The mechanism of action of (5-Oxopyrrolidin-3-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is utilized in organic synthesis to introduce sulfonyl groups into target molecules, thereby altering their chemical and physical properties.
Comparison with Similar Compounds
Methanesulfonyl chloride: A simpler analog with the formula CH3SO2Cl, used widely in organic synthesis.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups, used in medicinal chemistry.
Uniqueness: (5-Oxopyrrolidin-3-yl)methanesulfonyl chloride is unique due to the presence of both the pyrrolidine ring and the methanesulfonyl chloride group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C5H8ClNO3S |
|---|---|
Molecular Weight |
197.64 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H8ClNO3S/c6-11(9,10)3-4-1-5(8)7-2-4/h4H,1-3H2,(H,7,8) |
InChI Key |
CDWWJNQWSJPLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


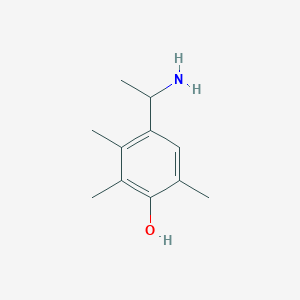

![7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13282541.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13282543.png)
![(2-Ethoxyethyl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13282544.png)
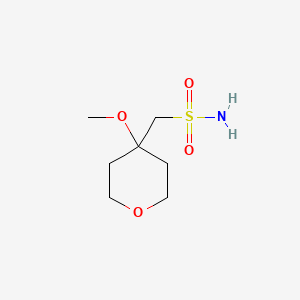
![2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole](/img/structure/B13282552.png)
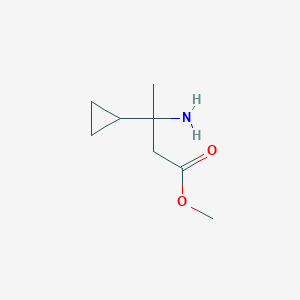
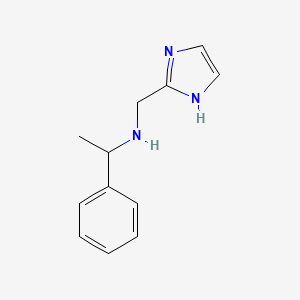
![2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13282571.png)
![(Cyclohex-3-en-1-ylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13282576.png)
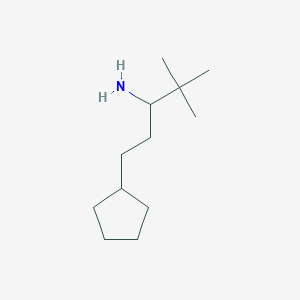
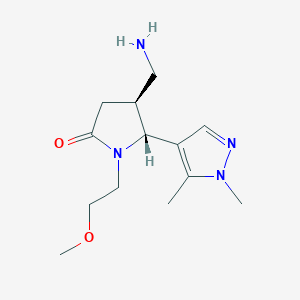
amine](/img/structure/B13282595.png)
